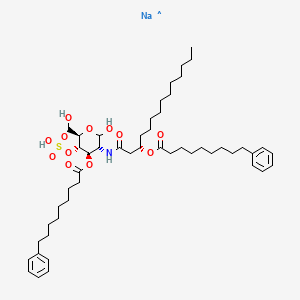

CID 9941146

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

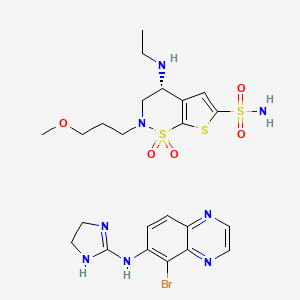

CID 9941146 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor α, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential in cancer immunotherapy due to its ability to activate the immune system and promote tumor eradication .

Méthodes De Préparation

CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .

Analyse Des Réactions Chimiques

CID 9941146 undergoes various chemical reactions, including acylation, esterification, and sulfonation. Common reagents used in these reactions include pivaloyl chloride, dimethylaminopyridine, and sulfur trioxide/pyridine complex. The major products formed from these reactions are the fully esterified compound and the sulfonated compound .

Applications De Recherche Scientifique

CID 9941146 has been extensively studied for its antitumor properties. It induces a Th1-type immune response, restores nitric oxide production by peritoneal macrophages, and selectively produces tumor necrosis factor α in tumor tissues . These properties make it a promising candidate for cancer immunotherapy. Additionally, this compound has been shown to activate tumor-infiltrating macrophages, leading to tumor eradication in various animal models .

Mécanisme D'action

CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .

Comparaison Avec Des Composés Similaires

CID 9941146 is a synthetic analogue of lipid A, similar to other lipid A analogues such as monophosphoryl lipid A. this compound exhibits less toxicity compared to lipopolysaccharide while maintaining strong antitumor activity . Other similar compounds include synthetic glycolipids used as molecular vaccine adjuvants, which also activate toll-like receptor 4 and promote immune responses . The uniqueness of this compound lies in its ability to selectively produce tumor necrosis factor α in tumor tissues, leading to effective tumor eradication with reduced toxicity .

Propriétés

Formule moléculaire |

C50H79NNaO12S |

|---|---|

Poids moléculaire |

941.2 g/mol |

InChI |

InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1 |

Clé InChI |

MYNUPXYVVISFJW-TZBBHZOSSA-N |

SMILES isomérique |

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |

Synonymes |

ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)

![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)

![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

![6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1243174.png)

![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243184.png)